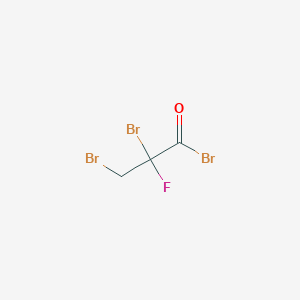
2,2,3,3-Tetrabromotetradecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-Tetrabromotetradecanoic acid is a brominated fatty acid derivative It is characterized by the presence of four bromine atoms attached to the carbon chain, specifically at the 2nd and 3rd positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrabromotetradecanoic acid typically involves the bromination of tetradecanoic acid. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained to avoid over-bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form less brominated or debrominated products.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of less brominated fatty acids.
Substitution: Formation of substituted fatty acids with different functional groups.
科学研究应用
2,2,3,3-Tetrabromotetradecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
作用机制
The mechanism of action of 2,2,3,3-Tetrabromotetradecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can influence the compound’s reactivity and binding affinity, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
- 2,2,3,3-Tetrabromodecanoic acid
- 2,2,3,3-Tetrabromododecanoic acid
- 2,2,3,3-Tetrabromohexadecanoic acid
Comparison: 2,2,3,3-Tetrabromotetradecanoic acid is unique due to its specific chain length and bromination pattern. Compared to other similar compounds, it may exhibit different reactivity and biological activity due to the position and number of bromine atoms. This uniqueness makes it valuable for specific applications where these properties are desired.
属性
CAS 编号 |
93095-70-6 |
|---|---|
分子式 |
C14H24Br4O2 |
分子量 |
544.0 g/mol |
IUPAC 名称 |
2,2,3,3-tetrabromotetradecanoic acid |
InChI |
InChI=1S/C14H24Br4O2/c1-2-3-4-5-6-7-8-9-10-11-13(15,16)14(17,18)12(19)20/h2-11H2,1H3,(H,19,20) |
InChI 键 |
XBOOYQHYNPKTTI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(C(C(=O)O)(Br)Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


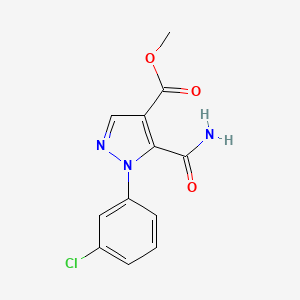
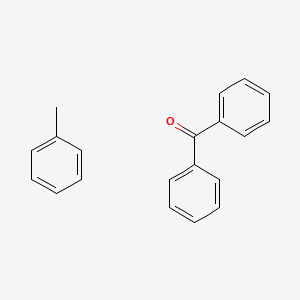
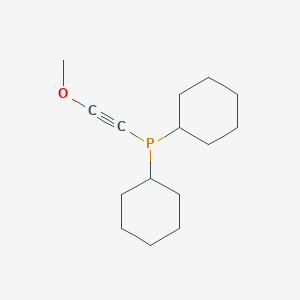
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)

![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)
![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
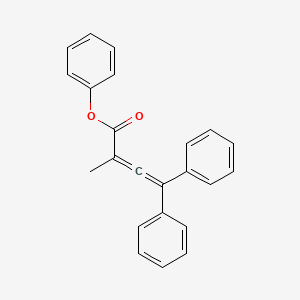
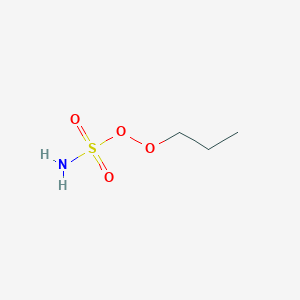
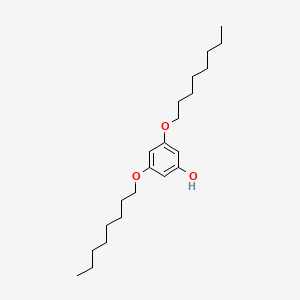
![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
